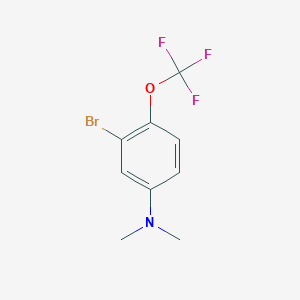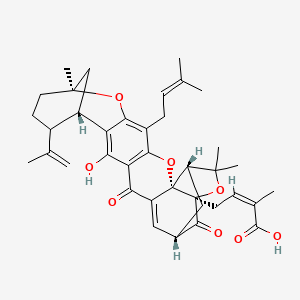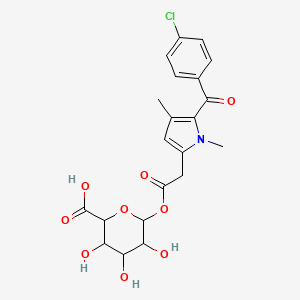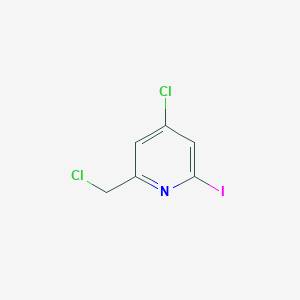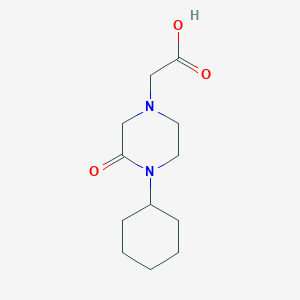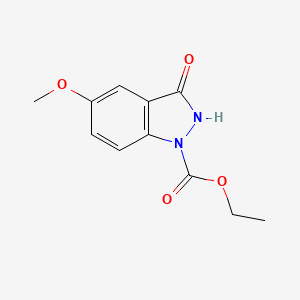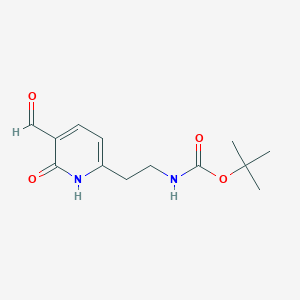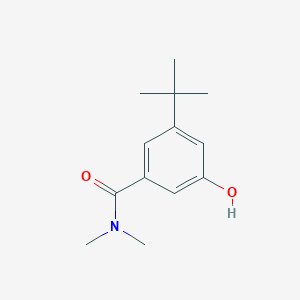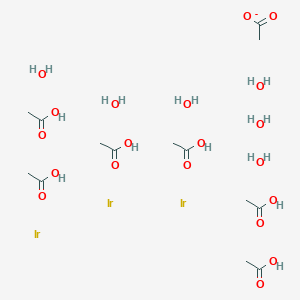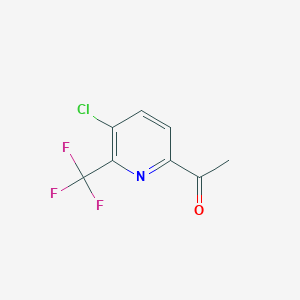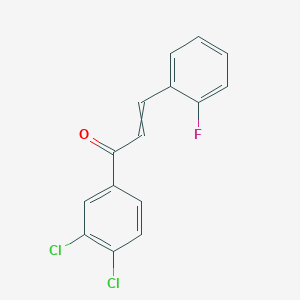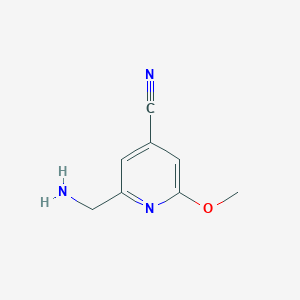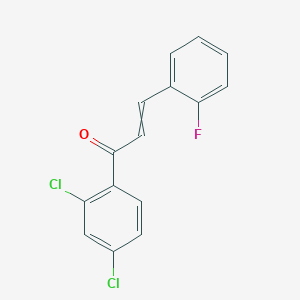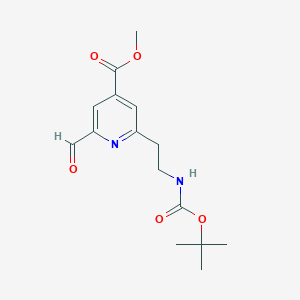
Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-6-formylisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-6-formylisonicotinate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-6-formylisonicotinate typically involves multiple steps, starting with the protection of the amine group using the Boc groupOne common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by the reaction with methyl 6-formylisonicotinate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, which can be adapted for the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-6-formylisonicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products Formed
Oxidation: Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-6-carboxyisonicotinate.
Reduction: Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-6-hydroxyisonicotinate.
Substitution: 2-(2-Aminoethyl)-6-formylisonicotinate.
Scientific Research Applications
Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-6-formylisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-6-formylisonicotinate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, potentially interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate: Similar structure with an oxazole ring instead of the isonicotinate moiety.
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Contains a hydroxy group and a phenyl ring.
Uniqueness
Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-6-formylisonicotinate is unique due to the presence of the formyl group and the isonicotinate moiety, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Properties
Molecular Formula |
C15H20N2O5 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
methyl 2-formyl-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)16-6-5-11-7-10(13(19)21-4)8-12(9-18)17-11/h7-9H,5-6H2,1-4H3,(H,16,20) |
InChI Key |
VQMZQZGRZMXYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


